molecular formula C9H21NO3Si2 B13794435 Glycine, N-formyl-N-(trimethylsilyl)-, trimethylsilyl ester

Glycine, N-formyl-N-(trimethylsilyl)-, trimethylsilyl ester

Cat. No.: B13794435
M. Wt: 247.44 g/mol
InChI Key: FZJBNQXSQYLEGI-UHFFFAOYSA-N
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Description

N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester is a derivative of glycine, a simple amino acid. This compound is characterized by the presence of trimethylsilyl groups, which are silicon-based functional groups. The molecular formula of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester is C8H21NO2Si2, and it has a molecular weight of 219.4288 . The compound is often used in organic synthesis and analytical chemistry due to its unique properties.

Preparation Methods

The synthesis of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester typically involves the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the formyl group to a hydroxyl group.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected amino acids and peptides. The compound’s stability and reactivity make it valuable in various synthetic pathways.

    Biology: In biological research, it is used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS).

    Medicine: While not directly used as a drug, the compound’s derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of bioactive molecules.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, particularly those requiring silyl-protected intermediates.

Mechanism of Action

The mechanism of action of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester primarily involves its role as a silylating agent. The trimethylsilyl groups protect reactive functional groups during chemical reactions, preventing unwanted side reactions and enhancing the overall yield of the desired products. The formyl group can participate in various chemical transformations, adding to the compound’s versatility.

Molecular targets and pathways involved in its action include the protection of hydroxyl, amino, and carboxyl groups in organic molecules. This protection is crucial in multi-step synthetic pathways where selective reactivity is required.

Comparison with Similar Compounds

N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester can be compared with other silyl-protected amino acids and derivatives, such as:

The uniqueness of N-Formyl-N-(trimethylsilyl)glycine trimethylsilyl ester lies in its combination of formyl and trimethylsilyl groups, offering a balance of reactivity and protection that is valuable in various synthetic applications.

Properties

Molecular Formula

C9H21NO3Si2

Molecular Weight

247.44 g/mol

IUPAC Name

trimethylsilyl 2-[formyl(trimethylsilyl)amino]acetate

InChI

InChI=1S/C9H21NO3Si2/c1-14(2,3)10(8-11)7-9(12)13-15(4,5)6/h8H,7H2,1-6H3

InChI Key

FZJBNQXSQYLEGI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C=O

Origin of Product

United States

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